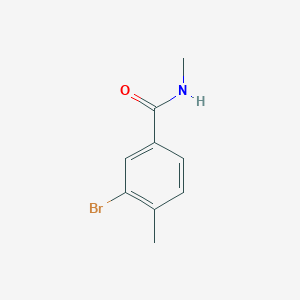

3-bromo-N,4-dimethylbenzamide

Description

Background and Significance

3-Bromo-N,4-dimethylbenzamide stands as a notable member of the brominated benzamide family, distinguished by its specific substitution pattern that confers unique chemical and physical properties. The compound, bearing the Chemical Abstracts Service registry number 214210-16-9, possesses the molecular formula C9H10BrNO and a molecular weight of 228.09 grams per mole. Its structural architecture incorporates a benzamide core with strategic placement of functional groups that enhance its utility in synthetic chemistry and potential biological applications.

The significance of this compound extends beyond its individual properties to its role as a representative structure within the broader context of halogenated amides. The presence of the bromine atom at the third position relative to the carbonyl group creates opportunities for various chemical transformations, including nucleophilic substitution reactions and cross-coupling processes that are fundamental to modern organic synthesis. Additionally, the dimethyl substitution pattern, with one methyl group attached to the amide nitrogen and another to the benzene ring at the para position, influences both the electronic properties of the aromatic system and the steric environment around the amide functionality.

The compound's structural features make it particularly valuable as an intermediate in pharmaceutical research, where brominated aromatic compounds frequently serve as precursors to more complex therapeutic agents. The strategic positioning of the bromine substituent allows for selective functionalization while maintaining the integrity of the amide group, which is a common pharmacophore in many bioactive molecules. Furthermore, the methylation pattern contributes to the compound's lipophilicity and may influence its interaction with biological targets.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 214210-16-9 | |

| Molecular Formula | C9H10BrNO | |

| Molecular Weight | 228.09 g/mol | |

| SMILES Notation | O=C(NC)C1=CC=C(C)C(Br)=C1 |

Historical Context of Brominated Benzamides

The historical development of brominated benzamides is intrinsically linked to the discovery and industrial utilization of bromine itself, which was first identified in 1826 by Antoine-Jerome Balard, a student of pharmacy at the Faculté des Sciences in Montpellier. Balard's discovery emerged from his systematic investigation of the cinders of Fucus algae, which contained iodine, leading to the identification of what he initially termed "murium" before settling on the name bromine. This foundational discovery established the groundwork for the subsequent development of organobromine chemistry, which would eventually encompass the synthesis of brominated benzamides.

The evolution of bromine chemistry from a laboratory curiosity to an industrial commodity occurred gradually throughout the nineteenth and early twentieth centuries. Initially, bromine production remained modest, with worldwide production not exceeding 2,500 tons per year until the advent of the automobile industry. The transformation of bromine into a major industrial chemical was catalyzed by the selection of ethylene dibromide as a lead scavenger in automobile engines, which dramatically increased demand for bromine compounds.

The development of brominated benzamides as synthetic intermediates followed the broader trends in organic halogen chemistry that emerged during the twentieth century. As pharmaceutical research expanded and the importance of halogenated compounds in drug discovery became apparent, benzamide derivatives containing bromine gained prominence as versatile building blocks. The specific structural motif found in 3-bromo-N,4-dimethylbenzamide represents the culmination of decades of research into optimizing the substitution patterns of aromatic amides for enhanced reactivity and selectivity.

The industrial production of bromine compounds, initially centered in European facilities processing Stassfurt carnallite deposits, eventually expanded to include operations utilizing oil well brines and Dead Sea end brines. This expansion in bromine availability facilitated the development of more sophisticated organobromine compounds, including the specialized benzamide derivatives that are now essential components of modern synthetic chemistry.

Current Research Landscape

Contemporary research involving 3-bromo-N,4-dimethylbenzamide and related structures encompasses multiple domains of chemical investigation, reflecting the compound's versatility as both a synthetic intermediate and a subject of fundamental study. Recent advances in synthetic methodology have highlighted the utility of brominated benzamides in cross-coupling reactions, particularly in the context of developing new carbon-carbon and carbon-heteroatom bond-forming processes.

Modern synthetic approaches to benzamide derivatives have incorporated innovative catalytic systems that enable efficient formation of amide bonds under mild conditions. Research has demonstrated the successful preparation of various dimethylbenzamide derivatives through oxidative amidation processes, where benzaldehydes and benzylamines are coupled using catalytic systems involving iodine and other oxidizing agents. These methodologies represent significant advances over traditional amide synthesis routes, offering improved atom economy and reduced environmental impact.

The application of recyclable nanocatalysts in the synthesis of brominated benzamides has emerged as a particularly active area of investigation. Studies have shown that heterogeneous nano-palladium catalysts can facilitate the efficient preparation of various brominated amide derivatives with high yields and selectivity. These developments are significant because they address the growing demand for sustainable synthetic processes in pharmaceutical and chemical manufacturing.

Current research also encompasses the exploration of brominated benzamides as intermediates in the synthesis of more complex molecular architectures. The strategic placement of bromine substituents enables selective functionalization through various coupling reactions, making these compounds valuable precursors to libraries of structurally diverse molecules for biological screening and materials applications.

Objectives and Scope of Study

The comprehensive examination of 3-bromo-N,4-dimethylbenzamide presented in this analysis aims to consolidate current knowledge regarding this compound's chemical properties, synthetic accessibility, and potential applications across multiple research domains. The primary objective encompasses a thorough characterization of the compound's fundamental properties, including its molecular structure, physical characteristics, and chemical reactivity patterns that define its utility in synthetic and medicinal chemistry contexts.

A secondary objective involves the systematic evaluation of synthetic methodologies available for the preparation of 3-bromo-N,4-dimethylbenzamide, with particular emphasis on modern catalytic approaches that offer improved efficiency and environmental compatibility. This analysis will examine both traditional synthetic routes and contemporary innovations in amide bond formation, providing researchers with a comprehensive overview of preparative options.

The scope of this study extends to the exploration of the compound's role as a synthetic intermediate in the construction of more complex molecular architectures. This includes investigation of its participation in cross-coupling reactions, nucleophilic substitution processes, and other transformations that exploit the reactivity of the bromine substituent while preserving the amide functionality.

Furthermore, this analysis addresses the compound's position within the broader landscape of brominated benzamides, examining structure-activity relationships and comparative studies that illuminate the specific advantages conferred by the particular substitution pattern found in 3-bromo-N,4-dimethylbenzamide. The investigation encompasses both fundamental chemical properties and practical considerations for research applications, providing a balanced perspective on the compound's current and potential future utility.

Properties

IUPAC Name |

3-bromo-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-4-7(5-8(6)10)9(12)11-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCHRMSLYFGXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrochemical Bromination Method

One of the most advanced and environmentally friendly methods involves electrochemical bromination using hydrobromic acid as the bromine source, avoiding the direct use of elemental bromine. This method is described in detail for related compounds such as 2-amino-5-bromo-N,3-dimethylbenzamide, which shares the benzamide and dimethyl substitution framework.

-

- 2-amino-N,3-dimethylbenzamide as the substrate.

- Hydrobromic acid (HBr) aqueous solution with concentration 35–45%.

- Dilute sulfuric acid (H2SO4) with concentration 10–20% as auxiliary electrolyte.

- Tetrahydrofuran (THF) as solvent.

-

- Single-chamber, membrane-free electrolytic cell.

- Platinum metal electrodes serve as both anode and cathode.

-

- Room temperature operation.

- Weakly alkaline reaction medium.

- Reaction time approximately 4 hours.

- No external heating or catalyst required.

-

- Avoids corrosive and hazardous liquid bromine.

- High current efficiency (>90%) and high yield (~97%).

- High product purity (>95%).

- Low energy consumption and environmentally benign.

-

$$

\text{2-amino-N,3-dimethylbenzamide} + \text{electrochemically generated bromine} \rightarrow \text{2-amino-5-bromo-N,3-dimethylbenzamide}

$$(The analogous bromination at the 3-position for N,4-dimethylbenzamide would follow similar principles.)

Conventional Bromination Using Bromine Reagents

Traditional electrophilic bromination involves the use of bromine or N-bromosuccinimide (NBS) in organic solvents such as acetic acid or dichloromethane. However, these methods often suffer from drawbacks such as:

- Use of hazardous bromine liquid causing corrosion and safety risks.

- Longer reaction times.

- Lower selectivity and yields.

- Environmental pollution concerns.

Workup and Purification

After bromination, the reaction mixture is typically quenched with water, and the product is isolated by filtration or extraction. Washing and recrystallization steps are employed to achieve high purity.

Data Table: Electrochemical Bromination Parameters and Outcomes

| Parameter | Value / Range | Notes |

|---|---|---|

| Substrate | 2-amino-N,3-dimethylbenzamide | Analogous to N,4-dimethylbenzamide |

| Hydrobromic acid concentration | 35% – 45% (mass %) | Bromine source via electrolysis |

| Dilute sulfuric acid concentration | 10% – 20% (mass %) | Auxiliary electrolyte to improve efficiency |

| Solvent | Tetrahydrofuran (THF) | Volume ratio substrate:THF = 1g : 5–10 mL |

| Reaction temperature | Room temperature | No external heating required |

| Reaction time | ~4 hours | Short reaction time improves throughput |

| Electrode material | Platinum metal | Durable and corrosion-resistant |

| Yield | Up to 97.12% | High yield suitable for industrial scale |

| Product purity | >95% | High purity meets industrial standards |

| Current efficiency | >90% | Energy efficient electrochemical process |

Research Findings and Analysis

Efficiency and Selectivity: The electrochemical bromination method significantly improves reaction efficiency and selectivity compared to traditional bromination, as it generates bromine in situ, minimizing side reactions and over-bromination.

Environmental Impact: This method aligns with green chemistry principles by eliminating the need for hazardous bromine handling and reducing waste and corrosion issues.

Industrial Applicability: The mild conditions, short reaction time, and high yield support scalability and cost-effectiveness for industrial production.

Reaction Mechanism: The bromination proceeds via electrophilic aromatic substitution where bromine electrophile generated at the anode selectively substitutes the aromatic ring at the activated position adjacent to the amide and methyl substituents.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-N,4-dimethylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: N-oxides and other oxidized derivatives.

Reduction Products: Amines and other reduced forms.

Scientific Research Applications

Therapeutic Applications

3-Bromo-N,4-dimethylbenzamide has been identified as a promising candidate for the development of drugs targeting various diseases due to its ability to inhibit specific biological pathways.

Anti-Inflammatory Properties

Research indicates that compounds similar to 3-bromo-N,4-dimethylbenzamide exhibit anti-inflammatory effects by inhibiting p38 mitogen-activated protein kinase (MAPK) pathways. This inhibition is crucial for managing conditions such as arthritis, neuroinflammation, and other inflammatory disorders . The compound's efficacy in reducing inflammation suggests potential applications in treating diseases like:

- Arthritis

- Pulmonary disorders

- Cardiovascular diseases

- Neurodegenerative disorders

Antimicrobial Activity

Studies have shown that halogenated benzamides can possess antimicrobial properties. The structural features of 3-bromo-N,4-dimethylbenzamide may enhance its binding affinity to bacterial enzymes or receptors, potentially leading to the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the applications and effects of 3-bromo-N,4-dimethylbenzamide:

Study on Anti-Inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-bromo-N,4-dimethylbenzamide showed significant inhibition of p38 MAPK activity in vitro, correlating with reduced inflammatory cytokine production in cell models . This research underlines its potential as a therapeutic agent for inflammatory diseases.

Antibacterial Activity Assessment

Another investigation focused on the antibacterial properties of halogenated benzamides, including 3-bromo-N,4-dimethylbenzamide. The results indicated a notable reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential role in developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-bromo-N,4-dimethylbenzamide, a comparative analysis with structurally similar compounds is useful. Below is a table summarizing key features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Bromo-N,N-dimethylbenzamide | Bromine at position 2 | Lacks amino group; primarily used in synthesis |

| 5-Amino-2-bromo-N,N-dimethylbenzamide | Contains amino group | Potential for varied biological activity |

| 4-Bromo-2-fluoro-N,N-dimethylbenzamide | Fluorine at position 2 | Different substitution pattern |

| 3-Bromo-4-fluoro-N,N-dimethylbenzamide | Bromine at position 3 and fluorine at position 4 | Variation in halogen positioning affecting reactivity |

Mechanism of Action

The mechanism of action of 3-bromo-N,4-dimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares substituent patterns, molecular weights, and spectral data of 3-bromo-N,4-dimethylbenzamide with similar compounds:

Key Observations :

- Bromine Position : 3-Bromo derivatives exhibit distinct electronic effects compared to 4-bromo analogs, altering aromatic ring reactivity .

- Methyl vs. Hydroxyl Groups : N-Methyl/4-methyl substituents enhance lipophilicity (logP ~3.0) compared to polar hydroxy or methoxy groups .

- Fluorine Substitution : The 3-fluoro-4-bromo derivative (MW 246.08) shows increased molecular polarity due to fluorine’s electronegativity .

Antimicrobial and Anticancer Potential

- 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C8) : Exhibits IC₅₀ = 2.1 µM against breast cancer cells (MCF-7), attributed to sulfonamide and methoxy groups enhancing DNA intercalation .

- 3-Bromo-N,4-dimethylbenzamide: Limited direct bioactivity data, but structural analogs like 3-bromo-N’-(substituted benzylidene)benzohydrazides show antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) .

Sigma Receptor Affinity

- 3-Bromo-4-(2-fluoroethoxy)-N-{2-(piperidin-1-yl)ethyl}benzamide (7a) : Binds sigma receptors with Kᵢ = 0.8 nM, suggesting bromine and piperidine-ethyl groups enhance receptor interaction .

- 3-Bromo-N,4-dimethylbenzamide : The absence of a directing group (e.g., piperidine) likely reduces receptor affinity compared to 7a .

Biological Activity

3-Bromo-N,4-dimethylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

3-Bromo-N,4-dimethylbenzamide belongs to the class of benzamide derivatives, characterized by the presence of a bromine atom and two methyl groups on the benzene ring. The molecular formula is with a molecular weight of approximately 227.11 g/mol.

The biological activity of 3-bromo-N,4-dimethylbenzamide can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical biochemical pathways. For instance, benzamide derivatives often interact with enzymes related to inflammation and cancer pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to significant changes in cell function and survival .

Anticancer Properties

Research has indicated that 3-bromo-N,4-dimethylbenzamide exhibits anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, studies on related benzamide derivatives have demonstrated their effectiveness against breast cancer and lymphoma cells by inducing apoptosis and inhibiting growth factors .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory responses. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that 3-bromo-N,4-dimethylbenzamide significantly reduces the viability of cancer cells while sparing normal cells from cytotoxic effects. This selective toxicity is crucial for developing safer cancer therapies.

- Animal Models : In animal studies, the compound has shown promise in reducing tumor size and improving survival rates when administered in conjunction with other anticancer agents. For example, studies using xenograft models have reported a reduction in tumor growth rates by up to 50% compared to controls .

Comparative Analysis of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for 3-bromo-N,4-dimethylbenzamide?

The synthesis of 3-bromo-N,4-dimethylbenzamide typically involves coupling reactions or halogenation strategies. For example, bromine introduction can be achieved via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Alternatively, cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings may be used to install the bromine substituent post-amide formation. A NaH-initiated aryne generation strategy has also been reported for similar benzamide derivatives, enabling regioselective functionalization . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like di-brominated analogs.

Q. How is the crystal structure of 3-bromo-N,4-dimethylbenzamide determined, and what stabilizing interactions are observed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system with intermolecular N—H⋯O hydrogen bonds forming a 1D network along the b-axis. The amide group adopts a planar conformation, with a dihedral angle of ~13.8° relative to the aromatic ring. Displacement parameters and bond lengths (e.g., C–Br = ~1.89 Å) are refined using SHELXL97, achieving R-factors < 0.05 for high-resolution datasets .

Q. What spectroscopic techniques are used to characterize 3-bromo-N,4-dimethylbenzamide?

- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted methyl at δ ~2.3 ppm, bromine-induced deshielding). ¹³C NMR confirms the carbonyl signal at ~167 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) validates the molecular ion peak at m/z 242.0 (C₉H₁₀BrNO⁺).

- IR : Strong absorption at ~1650 cm⁻¹ corresponds to the amide C=O stretch.

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity and electronic properties of 3-bromo-N,4-dimethylbenzamide?

Bromine acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing electrophilic attacks to the meta position. This electronic effect enhances the compound’s susceptibility to nucleophilic aromatic substitution (e.g., Suzuki couplings) and stabilizes intermediates in radical reactions. Density Functional Theory (DFT) calculations show a reduced HOMO-LUMO gap (~4.2 eV) compared to non-halogenated analogs, suggesting enhanced charge-transfer potential in materials science applications .

Q. What experimental challenges arise in optimizing synthetic yields of 3-bromo-N,4-dimethylbenzamide?

Key challenges include:

- Regioselectivity : Competing bromination at the ortho position can occur if reaction temperatures exceed 50°C.

- Byproduct Formation : Over-bromination or hydrolysis of the amide group under acidic conditions.

- Purification : Separation from unreacted precursors (e.g., 4-methylbenzamide) requires gradient elution in column chromatography (hexane:EtOAc 4:1). Yield optimization (>75%) is achievable using catalytic Pd(OAc)₂ in coupling reactions .

Q. How do solvent polarity and temperature affect the crystallization of 3-bromo-N,4-dimethylbenzamide?

Polar aprotic solvents (e.g., DMF, DMSO) promote solvation but hinder nucleation, resulting in smaller crystals. Slow evaporation of ethanol at 25°C yields larger, diffraction-quality crystals. Lower temperatures (<15°C) favor kinetic trapping of metastable polymorphs, while higher temperatures stabilize the thermodynamically favored monoclinic phase .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for 3-bromo-N,4-dimethylbenzamide: How can these be resolved?

Literature reports melting points ranging from 102–110°C. Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Differential Scanning Calorimetry (DSC) under nitrogen can identify pure-phase transitions. For example, a sharp endothermic peak at 105°C (ΔH = ~120 J/g) confirms the pure monoclinic form .

Key Physicochemical Properties

Methodological Recommendations

- Synthetic Optimization : Use Schlenk techniques to exclude moisture in bromination reactions.

- Crystallography : Refine disorder models with SHELXL’s PART instruction to resolve overlapping electron densities .

- Spectroscopic Validation : Cross-reference ¹H NMR with computed chemical shifts (e.g., ACD/Labs) to confirm regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.